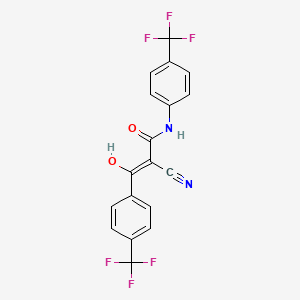
n-Pentyl-d11 chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Pentyl-d11 chloroformate: is a deuterated derivative of n-pentyl chloroformate, where the hydrogen atoms in the pentyl group are replaced with deuterium. This compound is used as a stable isotope-labeled reagent in various chemical and biochemical applications. Its molecular formula is C6D11ClO2, and it is often utilized in research involving mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-pentyl-d11 chloroformate typically involves the reaction of n-pentyl-d11 alcohol with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C5D11OH+COCl2→C5D11OCOCl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale handling of phosgene, which is a highly toxic and reactive gas. The process requires stringent safety measures, including the use of closed systems and proper ventilation. The reaction is typically carried out in a solvent such as toluene or dichloromethane to control the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: n-Pentyl-d11 chloroformate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form n-pentyl-d11 alcohol and carbon dioxide.
Reduction: It can be reduced to n-pentyl-d11 alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base such as pyridine.
Thiols: Form thiocarbonates under similar conditions as alcohols.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols
Scientific Research Applications
Chemistry: n-Pentyl-d11 chloroformate is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the detection and quantification of various compounds. It helps in the identification of metabolites, amino acids, and other small molecules by forming more volatile derivatives.
Biology: In biological research, this compound is used to label biomolecules for tracing metabolic pathways and studying enzyme kinetics. Its deuterated nature allows for precise tracking using mass spectrometry.
Medicine: In medicinal chemistry, this compound is used in the synthesis of labeled pharmaceuticals for pharmacokinetic and pharmacodynamic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and polymers .
Mechanism of Action
The mechanism of action of n-pentyl-d11 chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets include hydroxyl, amino, and thiol groups in different substrates. The pathways involved in its reactions are typically nucleophilic substitution and addition-elimination mechanisms .
Comparison with Similar Compounds
Methyl chloroformate: A simpler chloroformate ester used in similar derivatization reactions.
Ethyl chloroformate: Another chloroformate ester with similar reactivity but different physical properties.
Benzyl chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group in organic synthesis.
Uniqueness: n-Pentyl-d11 chloroformate is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry applications. The presence of deuterium atoms provides a distinct mass difference, allowing for more accurate and sensitive detection of labeled compounds .
Properties
CAS No. |
1398065-67-2 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
161.669 |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
XHRRYUDVWPPWIP-GILSBCIXSA-N |
SMILES |
CCCCCOC(=O)Cl |
Synonyms |
Carbonochloridic acid pentyl ester-d11; Chloro-formic acid pentyl ester-d11 ; Amyl chloroformate-d11; Chloroformic acid amyl ester-d11; Chloroformic acid pentyl ester-d11; NSC 7913-d11; Pentyl chloroformate-d11; Pentyloxycarbonyl chloride-d11 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B590993.png)




